molecular formula C9H10ClNO3 B13884328 1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone

1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone

Cat. No.: B13884328
M. Wt: 215.63 g/mol
InChI Key: PKQMIZPJUSIEKM-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a 2,2-dimethoxyethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone typically involves the reaction of 3-chloropyridine with 2,2-dimethoxyethanone under specific conditions. One common method involves the use of a base such as sodium tert-butoxide in a solvent like tert-butanol, followed by refluxing and subsequent purification steps .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone involves its interaction with specific molecular targets. For example, it can bind to and inhibit certain enzymes, leading to a cascade of biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridin-2-yl-1H-pyrazole: Another compound with a similar pyridine ring structure but different functional groups.

    3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole: A brominated derivative with distinct chemical properties.

    1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole: A trifluoromethylated analog with unique reactivity .

Uniqueness

1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)-2,2-dimethoxyethanone

InChI

InChI=1S/C9H10ClNO3/c1-13-9(14-2)8(12)7-6(10)4-3-5-11-7/h3-5,9H,1-2H3

InChI Key

PKQMIZPJUSIEKM-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1=C(C=CC=N1)Cl)OC

Origin of Product

United States

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